molecular formula C18H33NO11 B570907 Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui CAS No. 122037-03-0

Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui

Cat. No.: B570907
CAS No.: 122037-03-0
M. Wt: 439.458
InChI Key: PJQWROZUWXMOPS-BQVGKSACSA-N
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Description

Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui is a branched trisaccharide derived from the glycosidic antibiotic aculeximycin, which is produced by the bacterium Streptosporangium albidum. This compound is notable for its unique structure, consisting of three 6-deoxyhexose units, and its role in the biological activity of aculeximycin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui is typically obtained through the chemical degradation of aculeximycin. The process involves treating aculeximycin with 2% 1,8-diazabicyclo[5,4,0]undecene-7 (DBU) in methanol, which cleaves the glycosidic bonds and yields aculexitriose along with pseudoaglycones I and II . The reaction conditions are carefully controlled to ensure the selective cleavage of the glycosidic bonds without affecting other functional groups in the molecule.

Industrial Production Methods

Industrial production of aculexitriose is closely tied to the fermentation processes used to produce aculeximycin. Streptosporangium albidum is cultured under specific conditions to maximize the yield of aculeximycin, which is then subjected to chemical degradation to isolate aculexitriose .

Chemical Reactions Analysis

Types of Reactions

Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of aculexitriose, such as acetylated or benzoylated aculexitriose, which can be further utilized in different chemical and biological studies .

Scientific Research Applications

Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui has several scientific research applications:

Mechanism of Action

The mechanism of action of aculexitriose is primarily related to its role as a component of aculeximycin. Aculeximycin exerts its effects by inhibiting bacterial cell wall synthesis, which is facilitated by the presence of aculexitriose in its structure. The molecular targets include enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui is unique due to its specific arrangement of 6-deoxyhexose units and its role in the biological activity of aculeximycin. This distinct structure contributes to its specific interactions with bacterial enzymes and its effectiveness as part of a glycosidic antibiotic .

Properties

CAS No.

122037-03-0

Molecular Formula

C18H33NO11

Molecular Weight

439.458

IUPAC Name

(2R,3S,4R,5R)-3-[(2S,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H33NO11/c1-6(21)12(22)17(30-11-4-9(19)13(23)7(2)27-11)10(5-20)29-18-16(26)15(25)14(24)8(3)28-18/h5-18,21-26H,4,19H2,1-3H3/t6-,7-,8-,9+,10+,11+,12-,13-,14-,15+,16-,17-,18+/m1/s1

InChI Key

PJQWROZUWXMOPS-BQVGKSACSA-N

SMILES

CC1C(C(CC(O1)OC(C(C=O)OC2C(C(C(C(O2)C)O)O)O)C(C(C)O)O)N)O

Origin of Product

United States

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